

photobleaching issues with ATTO 565 maleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

[Get Quote](#)

Welcome to the Technical Support Center for **ATTO 565 Maleimide**. This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly photobleaching, encountered during experiments with **ATTO 565 maleimide**.

Frequently Asked Questions (FAQs)

Q1: What is **ATTO 565 maleimide** and what are its primary applications?

ATTO 565 maleimide is a fluorescent label belonging to the rhodamine class of dyes.^{[1][2][3]} It is characterized by its strong absorption, high fluorescence quantum yield, and good thermal and photostability.^{[1][2][3][4][5][6]} The maleimide functional group allows for covalent labeling of molecules containing thiol (sulphydryl) groups, such as cysteine residues in proteins.^{[1][4]} Its high photostability and brightness make it particularly suitable for advanced microscopy techniques, including single-molecule detection, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and super-resolution microscopy methods like PALM, dSTORM, and STED.^{[1][3]}

Q2: What are the key spectral and photophysical properties of ATTO 565?

The core photophysical parameters of ATTO 565 are crucial for designing and interpreting fluorescence experiments. These properties are summarized in the table below.

Q3: Is ATTO 565 susceptible to photobleaching?

Yes, like all fluorophores, ATTO 565 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.^{[7][8]} While ATTO 565 is known for its

relatively high photostability compared to other dyes, prolonged exposure to high-intensity light will lead to a decrease in signal.[2][3][4][9]

Q4: How can I minimize photobleaching of ATTO 565?

Minimizing photobleaching is critical for quantitative and long-term imaging experiments. Key strategies include:

- **Using Antifade Reagents:** Mounting media containing antifade agents can significantly reduce photobleaching.[10]
- **Minimizing Light Exposure:** Use the lowest possible excitation power and exposure time required to obtain a good signal-to-noise ratio.
- **Deoxygenating Buffers:** The presence of oxygen can accelerate photobleaching.[11] For sensitive experiments, using deoxygenated buffers can be beneficial.[1]
- **Optimizing Imaging Conditions:** For advanced microscopy, techniques like pulsed excitation in STED microscopy (T-Rex STED) can reduce photobleaching by allowing triplet state relaxation.[8][12]

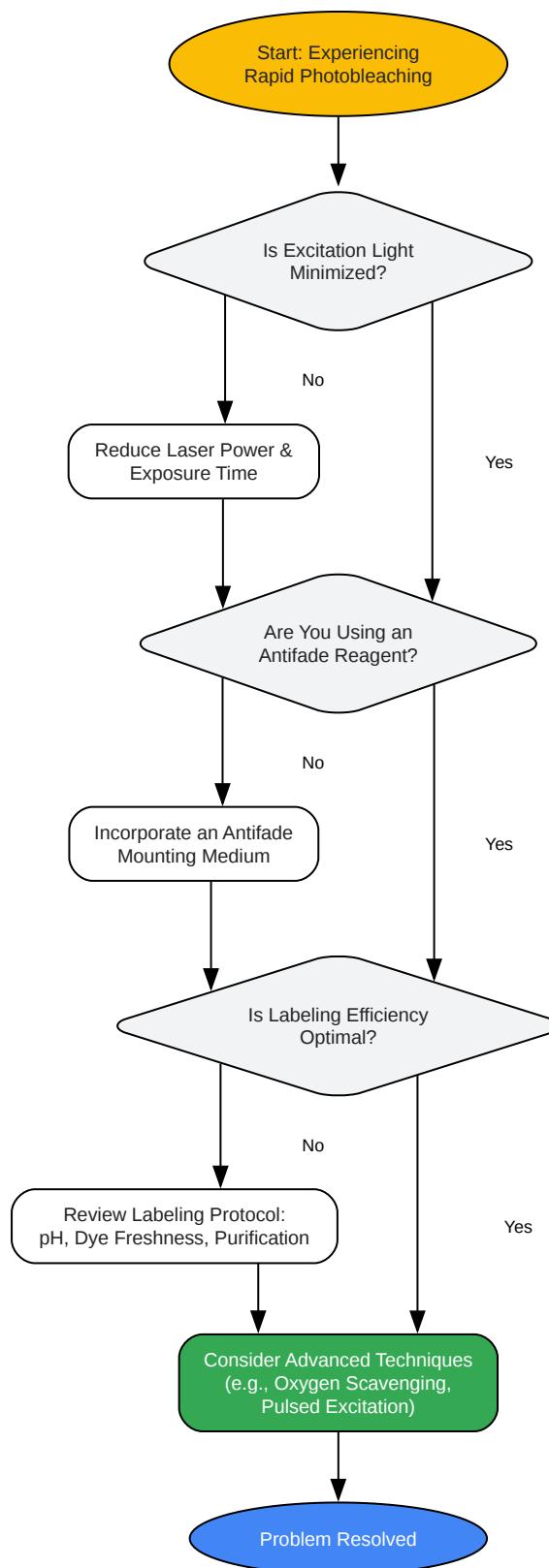
Q5: What is the optimal pH for labeling with ATTO 565 maleimide?

The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5. [1][13][14] At this pH, the thiol group is sufficiently deprotonated and reactive, while side reactions with other amino acid residues like amines are minimized.[14] Reactions at pH values above 8 can lead to significant hydrolysis of the maleimide group, rendering it unreactive.[1]

Troubleshooting Guide: Photobleaching Issues

This guide provides a systematic approach to troubleshooting common photobleaching problems encountered when using **ATTO 565 maleimide** conjugates.

Problem	Potential Cause	Recommended Solution
Rapid signal loss during imaging	High excitation laser power.	Reduce the laser power to the minimum level that provides an adequate signal.
Prolonged exposure time.	Decrease the image acquisition time. For live-cell imaging, use time-lapse settings with longer intervals if possible.	
Oxygen in the imaging medium.	Use a commercial antifade mounting medium. For live-cell imaging, consider using an oxygen scavenging system.	
Low initial fluorescence intensity	Inefficient labeling.	Verify the labeling protocol, especially the pH of the reaction buffer and the freshness of the dye solution. Purify the conjugate properly to remove unconjugated dye.
Incorrect filter sets.	Ensure that the excitation and emission filters are appropriate for the spectral properties of ATTO 565 ($\lambda_{\text{ex}} \sim 564 \text{ nm}$, $\lambda_{\text{em}} \sim 590 \text{ nm}$).	
Hydrolyzed dye.	Prepare fresh dye stock solutions in anhydrous, amine-free DMSO or DMF immediately before use. ^{[4][14]}	
Inconsistent fluorescence over time	Sample movement or focus drift.	Use an autofocus system or ensure the sample is securely mounted.
Phototoxicity affecting cell health (for live-cell imaging).	Reduce laser power and exposure time. Ensure the	



imaging medium is optimal for
cell viability.

Logical Flow for Troubleshooting Photobleaching

The following diagram illustrates a step-by-step decision-making process for addressing photobleaching.

[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting photobleaching of ATTO 565.

Quantitative Data

Photophysical Properties of ATTO 565

Property	Value	Reference
Excitation Maximum (λ_{ex})	564 nm	[1][3][4]
Emission Maximum (λ_{em})	590 nm	[1][3][4]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][3][4]
Fluorescence Quantum Yield (η_{fl})	90%	[1][3][4]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][3][4]

Photobleaching of ATTO 565 Under Different Light Intensities

Excitation Light Intensity	Average Bleaching Time	Reference
1136 W/cm ²	18.2 s	[8]
568 W/cm ²	21.8 s	[8]
284 W/cm ²	63.0 s	[8]

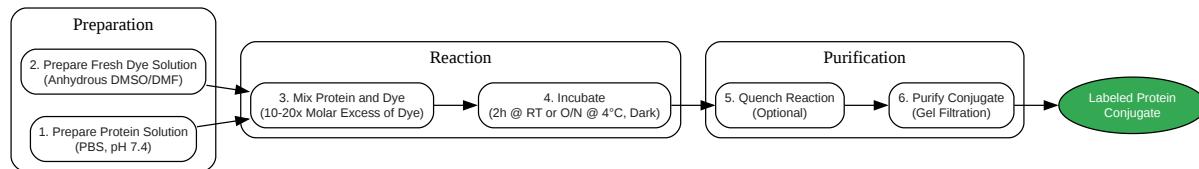
Note: These values were obtained for single molecules on a glass surface and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins with ATTO 565 Maleimide

This protocol outlines the general procedure for conjugating **ATTO 565 maleimide** to proteins containing free thiol groups.

Materials:


- Protein of interest (in an amine-free buffer, e.g., PBS)
- **ATTO 565 maleimide**
- Anhydrous, amine-free DMSO or DMF
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reducing agent (e.g., TCEP or DTT), if necessary
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.[\[13\]](#) If the protein contains disulfide bonds that need to be labeled, reduce them first with a suitable reducing agent like TCEP or DTT. If DTT is used, it must be removed by dialysis before labeling.[\[1\]](#)
- Dye Preparation: Immediately before use, allow the vial of **ATTO 565 maleimide** to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous, amine-free DMSO or DMF.[\[1\]](#)
- Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution while gently stirring.[\[1\]](#) The optimal dye-to-protein ratio may need to be determined empirically.
- Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[1\]](#)
- Quenching (Optional): To stop the reaction, a low molecular weight thiol (e.g., mercaptoethanol or glutathione) can be added to consume excess maleimide.[\[1\]](#)
- Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[13\]](#)[\[14\]](#)

Workflow for Protein Labeling with ATTO 565 Maleimide

The following diagram illustrates the key steps in the labeling protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **ATTO 565 maleimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The ATTO 565 Dye and its Applications in Microscopy[v1] | Preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]

- 11. Bleaching-Resistant Super-Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. leica-microsystems.com [leica-microsystems.com]
- To cite this document: BenchChem. [photobleaching issues with ATTO 565 maleimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376779#photobleaching-issues-with-atto-565-maleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com